An In-depth Technical Guide to 3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6)
An In-depth Technical Guide to 3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3,4-dihydroquinolin-2(1H)-one, registered under CAS number 40615-17-6, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure incorporating a chiral center makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for the development of novel therapeutics, including carbonic anhydrase inhibitors. Furthermore, this compound has been identified as an impurity in the manufacturing of the chemotherapeutic agent Melphalan, making its characterization crucial for quality control in the pharmaceutical industry.[1][2]
Physicochemical Properties
A summary of the known physical and chemical properties of 3-Amino-3,4-dihydroquinolin-2(1H)-one is presented in the table below. It is important to note that while data for the hydrochloride and hydroiodide salts are available, some properties of the free base are not extensively reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-3,4-dihydro-1H-quinolin-2-one | [3] |
| CAS Number | 40615-17-6 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Melting Point | 314-317 °C (decomposes) (hydrochloride salt) | [6] |
| Flash Point | 176.6 ± 27.9 °C | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Solubility | DMSO: 125 mg/mL (with heating) | [5] |
Spectroscopic Characterization
Detailed spectral data is crucial for the unambiguous identification and quality control of 3-Amino-3,4-dihydroquinolin-2(1H)-one. While specific spectra are proprietary to individual laboratories, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 6.5-7.5 ppm. The protons on the saturated portion of the dihydroquinolinone ring, including the diastereotopic protons at C4 and the proton at the chiral center C3, would appear further upfield. The N-H protons of the primary amine and the lactam will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the lactam will be the most downfield signal, typically above δ 160 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region, while the sp³ hybridized carbons at C3 and C4 will appear in the upfield region of the spectrum.
-
Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) at m/z 162.19. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the dihydroquinolinone ring.
Synthesis and Purification
The synthesis of enantiomerically pure 3-Amino-3,4-dihydroquinolin-2(1H)-one is of particular importance for its use in chiral drug synthesis. A common and effective strategy involves asymmetric alkylation followed by a reductive cyclization.
Asymmetric Synthesis Workflow
A representative synthetic approach involves the phase-transfer-catalyzed asymmetric alkylation of a glycine imine derivative with 2-nitrobenzyl bromide. The resulting product is then subjected to a reductive cyclization to yield the desired 3-amino-3,4-dihydroquinolin-2(1H)-one.[8]
Experimental Protocol: Asymmetric Synthesis
-
Alkylation: To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral phase-transfer catalyst in an appropriate organic solvent (e.g., toluene), add a solution of 2-nitrobenzyl bromide and an aqueous solution of a base (e.g., potassium hydroxide).
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched alkylated intermediate.
-
Reductive Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere, or use a chemical reducing agent like tin(II) chloride (SnCl₂).
-
Upon completion of the reduction and subsequent cyclization, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the final product.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[9][10]
-
Solvent Selection: Choose a solvent in which 3-Amino-3,4-dihydroquinolin-2(1H)-one has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents may also be effective.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Stability
The chemical reactivity of 3-Amino-3,4-dihydroquinolin-2(1H)-one is primarily dictated by the presence of the primary amino group and the lactam functionality.
-
Amine Reactivity: The primary amine at the C3 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. This allows for the straightforward introduction of diverse substituents at this position, a key feature in its use as a medicinal chemistry scaffold.
-
Lactam Reactivity: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H of the lactam can also be deprotonated with a strong base and subsequently alkylated or acylated.
-
Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air should be avoided.
Application in Drug Discovery: A Scaffold for Carbonic Anhydrase Inhibitors
Derivatives of 3-Amino-3,4-dihydroquinolin-2(1H)-one have shown promise as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[11] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[8][12]
The synthesis of these inhibitors typically involves the acylation of the primary amino group of 3-Amino-3,4-dihydroquinolin-2(1H)-one with a sulfonyl chloride derivative, often containing an aromatic or heteroaromatic ring, which is a common pharmacophore for CA inhibitors.
Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors function by binding to the zinc ion in the active site of the enzyme, preventing it from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][12] This disruption of pH balance and ion transport is the basis for their therapeutic effects.
Safety and Handling
While a comprehensive toxicological profile is not widely available, standard laboratory safety precautions should be observed when handling 3-Amino-3,4-dihydroquinolin-2(1H)-one.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
This product is intended for research and development purposes only and is not for human or veterinary use.
References
-
Angene Chemical. (n.d.). 3-Amino-3,4-dihydroquinolin-2(1h)-one hydroiodide(CAS# 40615-17-6). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). A practical synthesis of ( R)- and ( S)-3-amino-3,4-dihydro-1 H-quinolin-2-one. Retrieved January 17, 2026, from [Link]
-
Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved January 17, 2026, from [Link]
-
Tars, K., & Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved January 17, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Melphalan Impurity 11. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved January 17, 2026, from [Link]
-
Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Carbonic anhydrase, its inhibitors and vascular function. PMC. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC. Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Melphalan-impurities. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 17, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. Retrieved January 17, 2026, from [Link]
-
YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 7-amino-3,4-dihydro-1H-quinolin-2-one. Retrieved January 17, 2026, from [Link]
-
ChemSynthesis. (2025). 3-amino-4-hydroxy-1-methylquinolin-2-one. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2002). Syntheses of 3-Aminoquinoline-2,4(1H,3H)-diones. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lecturio.com [lecturio.com]
- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one|Tachizaki Biomedical [chemlab-tachizaki.com]
- 6. 3,4-Dihydro-2(1H)-quinolinone 98 553-03-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chemscene.com [chemscene.com]
- 14. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS 22246-18-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
